![molecular formula C5H3N5O2 B3331312 6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 80772-98-1](/img/structure/B3331312.png)
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine
Overview
Description
The [1,2,4]triazolo [1,5- a ]pyrimidines (TPs) are an important class of non-naturally occurring small molecules . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo [1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo [4,3- a ]pyrimidines can also be used for the synthesis of [1,2,4]triazolo [1,5- a ]pyrimidines .Molecular Structure Analysis
The [1,2,4]triazolo [1,5- a ]pyrimidine (TP) scaffold has four different families of isomers and among them, the well-known [1,2,4]triazolo [1,5- a ]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis
The triazole ring is opened under the action of strong bases, such as alkoxides or alkalis, to form 2-cyanoaminopyrimidinones and then 2-aminopyrimidinones . A new method was developed for the construction of tetra- and pentacyclic fused systems based on σH-adducts of 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine with π-excessive heteroaromatic compounds .Physical And Chemical Properties Analysis
The [1,2,4]triazolo [1,5- a ]pyrimidines (TPs) are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Mechanism of Action
The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo [1,5- a ]pyrimidine and [1,2,4]triazolo [1,5- a ]pyrimidinones analogs described to date are synthetic compounds . These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Future Directions
The potential of 1,2,4-triazolo [1,5- a ]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of methods for the preparation of such synthetically interesting and potentially biologically active compounds should be regarded as an important direction of research .
properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-6-5-7-3-8-9(5)2-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTKLMWAALSLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277827 | |
Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine | |
CAS RN |
80772-98-1 | |
Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80772-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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